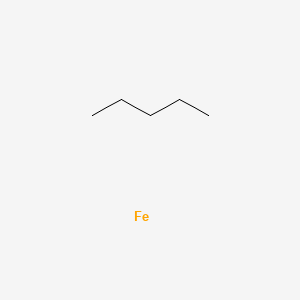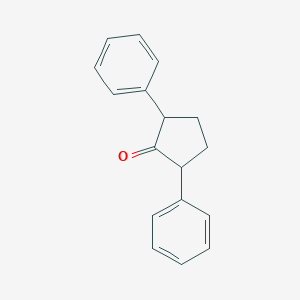
2,5-Diphenylcyclopentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with two phenyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylcyclopentanone typically involves the cyclization of diphenylacetonitrile with 4-bromobutyronitrile in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2,5-Diphenylcyclopentanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,5-Diphenylcyclopentanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2-Diphenylcyclopentanone: Similar structure but with phenyl groups at different positions.
Cyclopentanone: Lacks the phenyl substitutions, making it less complex.
Diphenylmethane: Contains two phenyl groups but lacks the cyclopentanone ring.
Uniqueness: 2,5-Diphenylcyclopentanone is unique due to the specific positioning of the phenyl groups on the cyclopentanone ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
73331-36-9 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2,5-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C17H16O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
WAVUXBDBPXFCLJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-methylpiperidin-1-yl)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14452685.png)

![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)
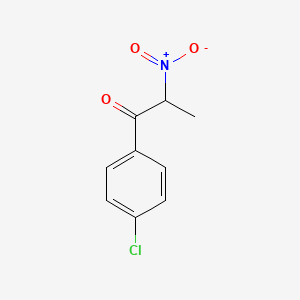
![1-Ethyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14452696.png)

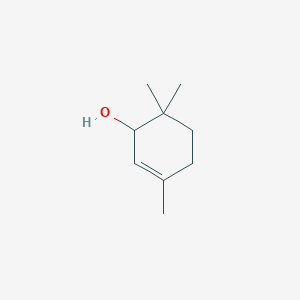
![3-Hydroxy-2-{3-[(propan-2-yl)oxy]phenyl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14452708.png)
![(1S,2S,5S,6S,10R,12R,14S)-5,14-dimethyl-9-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-4-one](/img/structure/B14452720.png)
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
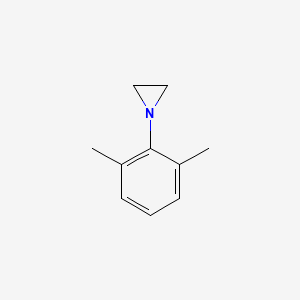
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
